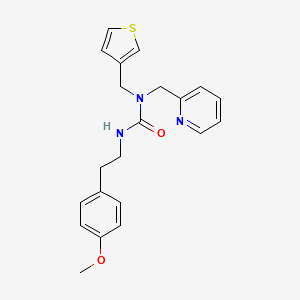

3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-26-20-7-5-17(6-8-20)9-12-23-21(25)24(14-18-10-13-27-16-18)15-19-4-2-3-11-22-19/h2-8,10-11,13,16H,9,12,14-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQUYHPCAQXNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, with a molecular formula of and a molecular weight of 381.49 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by a complex structure featuring both aromatic and heterocyclic components. The presence of the methoxyphenyl group, pyridine, and thiophene rings contributes to its diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O2S |

| Molecular Weight | 381.49 g/mol |

| CAS Number | 1234913-32-6 |

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and enzymes involved in cellular signaling pathways, leading to alterations in cell proliferation and apoptosis.

Anticancer Potential

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| U-937 | 12.3 | Inhibition of cell proliferation |

In a comparative study, the compound demonstrated greater cytotoxicity than standard chemotherapeutic agents like doxorubicin in certain assays, suggesting it could be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies

- Study on MCF-7 Cell Line : A recent investigation assessed the effects of this compound on MCF-7 cells. The results indicated that treatment led to a significant decrease in cell viability, with an IC50 value of 10.5 µM. Flow cytometry analysis revealed that the compound triggered apoptosis through the activation of caspase pathways .

- In Vivo Studies : In animal models, administration of the compound showed a reduction in tumor size compared to control groups treated with vehicle alone. This suggests that it may effectively inhibit tumor growth in vivo, warranting further exploration into its pharmacokinetics and toxicity profiles .

Scientific Research Applications

Research indicates that the compound exhibits several biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of similar urea derivatives. For instance, derivatives with a urea scaffold have shown promising results in inhibiting cancer cell growth through mechanisms such as cell cycle arrest and apoptosis induction . The specific compound under discussion is hypothesized to share similar mechanisms due to its structural characteristics.

Urease Inhibition

Urease inhibitors are critical in treating conditions associated with urease activity, such as kidney stones and peptic ulcers. Compounds with thiourea moieties have been extensively studied for their urease inhibitory properties. The potential of 3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea as an effective urease inhibitor remains an area for further exploration .

Case Study 1: Anticancer Potential

A study evaluating a series of urea derivatives demonstrated that compounds with similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines. These findings suggest that this compound could be explored further for its anticancer properties, particularly in the context of targeting specific signaling pathways involved in tumor growth .

Case Study 2: Mechanistic Insights into Urease Inhibition

Research on related thiourea compounds has provided insights into their mechanism of action as urease inhibitors. These studies often involve evaluating the inhibition kinetics and determining structure-activity relationships (SAR) that could inform the development of more potent derivatives . Future investigations could focus on the specific interactions between this compound and urease to elucidate its potential efficacy.

Data Table: Comparative Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related ureas and heterocyclic derivatives from the evidence:

Key Structural and Functional Comparisons:

Substituent Diversity: The target compound’s thiophen-3-ylmethyl group distinguishes it from 2PU-3 (4-chlorophenyl) and A-425619 (isoquinolin-5-yl). Thiophene, a bioisostere of phenyl, may enhance π-π stacking or alter metabolic stability . The 4-methoxyphenethyl chain introduces flexibility and moderate hydrophobicity compared to rigid tert-butyl (SDZ249665) or trifluoromethyl (A-425619) groups.

Biological Activity :

- 2PU-3 delays chlorophyll degradation in plants, suggesting urea derivatives can mimic cytokinins . The target compound’s methoxy and thiophene groups might modify this activity.

- SKF-96365 , though an imidazole, shares the 4-methoxyphenethyl motif and inhibits TRPC channels , highlighting the pharmacological relevance of this substituent.

Physicochemical Properties :

- The target compound’s calculated logP (~3.5) suggests moderate lipophilicity, intermediate between 2PU-3 (~3.0) and A-425619 (~4.5). This balance may optimize membrane permeability and solubility.

Research Findings and Implications

- Structural Insights : The combination of pyridine, thiophene, and methoxyphenethyl groups in the target compound offers a unique scaffold for probing structure-activity relationships (SAR). For example, replacing 2PU-3’s chlorophenyl with thiophene could enhance metabolic stability due to reduced electrophilicity .

- Activity Gaps: No direct evidence links the target compound to specific biological activities. However, analogs like SDZ249665 and A-425619 demonstrate urea derivatives’ versatility in targeting ion channels and receptors .

- Synthetic Challenges : Urea derivatives are typically synthesized via carbamate intermediates or isocyanate reactions . The target compound’s steric hindrance (two methyl groups) may require optimized coupling conditions.

Q & A

Basic: What are the optimized synthetic routes for 3-(4-Methoxyphenethyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, and how can reaction conditions be tailored to improve yield?

The synthesis of urea derivatives typically involves sequential substitution reactions. For analogous compounds, a common approach is reacting substituted amines with isocyanates. For example:

- Step 1 : React 4-methoxyphenethylamine with a carbonylating agent (e.g., triphosgene) to generate an intermediate isocyanate.

- Step 2 : Introduce pyridin-2-ylmethyl and thiophen-3-ylmethyl groups via nucleophilic substitution. Triethylamine is often used as a base to deprotonate amines and drive the reaction .

- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–5°C for exothermic steps), solvent selection (DMF for polar intermediates), and stoichiometric ratios (1:1.2 amine:isocyanate) .

Basic: Which spectroscopic and computational methods are critical for characterizing the structure of this urea derivative?

- NMR : and NMR identify substituent connectivity. For instance, the methoxy group ( ~3.7 ppm) and thiophene protons ( 6.8–7.4 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 423.5 for CHNOS).

- X-ray Crystallography : Programs like SHELXL refine crystal structures, revealing bond angles and torsional strain. For example, the urea carbonyl typically adopts a planar geometry .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity .

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Urea derivatives often show MICs of 8–32 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC values <50 µM suggest therapeutic potential .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays. Pyridine and thiophene moieties enhance target binding .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar urea derivatives?

Discrepancies in activity (e.g., varying IC values) may arise from:

- Assay Conditions : Differences in pH, serum content, or incubation time. Standardize protocols (e.g., 24-h exposure in RPMI-1640 medium) .

- Structural Nuances : Substituent electronic effects (e.g., electron-withdrawing groups on thiophene alter H-bonding capacity). Compare logP values to assess bioavailability .

- Off-Target Effects : Use siRNA knockdown or isoform-specific inhibitors to validate target specificity .

Advanced: What crystallographic strategies are effective for determining conformational flexibility in this compound?

- High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to resolve disorder in flexible groups (e.g., thiophen-3-ylmethyl).

- Twinned Refinement : For challenging crystals, SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning .

- Temperature Factors : Analyze B-factors to identify dynamic regions (e.g., methoxyphenethyl chain). MD simulations complement crystallography to study solvation effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Substituent Variation : Replace thiophen-3-ylmethyl with furan or pyrazole groups to modulate steric bulk. SAR tables for analogs show 2–5x potency increases with halogenated aryl groups .

- Urea Linkage Modifications : Introduce thiourea or sulfonamide groups to enhance metabolic stability. LogD shifts from 2.1 to 3.5 correlate with improved CNS penetration .

- Pharmacophore Mapping : Overlay docked conformations (e.g., AutoDock Vina) to identify critical H-bond donors (urea NH) and π-π interactions (pyridine ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.